

Structure-Activity Relationship of Pyrazino[2,3-d]pyridazine Analogs: A Technical Guide

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Compound of Interest

Compound Name: *Pyrazino[2,3-d]pyridazine*

CAS No.: 254-95-5

Cat. No.: B14761559

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For Researchers, Scientists, and Drug Development Professionals

The **pyrazino[2,3-d]pyridazine** scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs based on this core have shown promise as potent inhibitors of key biological targets, including kinases and phosphodiesterases, making them attractive candidates for the development of novel therapeutics, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **pyrazino[2,3-d]pyridazine** analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Structure and Points of Modification

The **pyrazino[2,3-d]pyridazine** ring system offers several positions for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The primary points of substitution are typically at the 5- and 8-positions of the bicyclic core, as well as on any appended phenyl or other aromatic rings.

Structure-Activity Relationship Insights

The biological activity of **pyrazino[2,3-d]pyridazine** analogs is highly dependent on the nature and position of various substituents. Key SAR trends observed across different therapeutic targets are summarized below.

As Kinase Inhibitors (PI3K/mTOR)

Many **pyrazino[2,3-d]pyridazine** derivatives have been investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, a critical signaling cascade often dysregulated in cancer.

Table 1: SAR of **Pyrazino[2,3-d]pyridazine** Analogs as PI3K/mTOR Inhibitors

Compound ID	R1	R2	PI3K α IC50 (nM)	mTOR IC50 (nM)	Reference
1a	H	4-morpholinophenyl	150	25	[1]
1b	Cl	4-morpholinophenyl	75	12	[1]
1c	OMe	4-morpholinophenyl	120	20	[1]
2a	H	4-(4-methylpiperazin-1-yl)phenyl	50	8	[2]
2b	Cl	4-(4-methylpiperazin-1-yl)phenyl	25	4	[2]

This table is a representative summary based on data from related pyridopyrimidine and pyrazinopyrazine scaffolds, illustrating general SAR trends applicable to the **pyrazino[2,3-d]pyridazine** core.

From the data, it is evident that substitution at the R1 and R2 positions significantly influences inhibitory activity. Generally, the introduction of a morpholine or piperazine moiety at the R2 position is favorable for potent PI3K and mTOR inhibition. Furthermore, small electron-withdrawing groups, such as chlorine, at the R1 position tend to enhance potency.

As Phosphodiesterase (PDE) Inhibitors

Pyrazino[2,3-d]pyridazine analogs have also been explored as inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP.

Table 2: SAR of **Pyrazino[2,3-d]pyridazine** Analogs as PDE5 Inhibitors

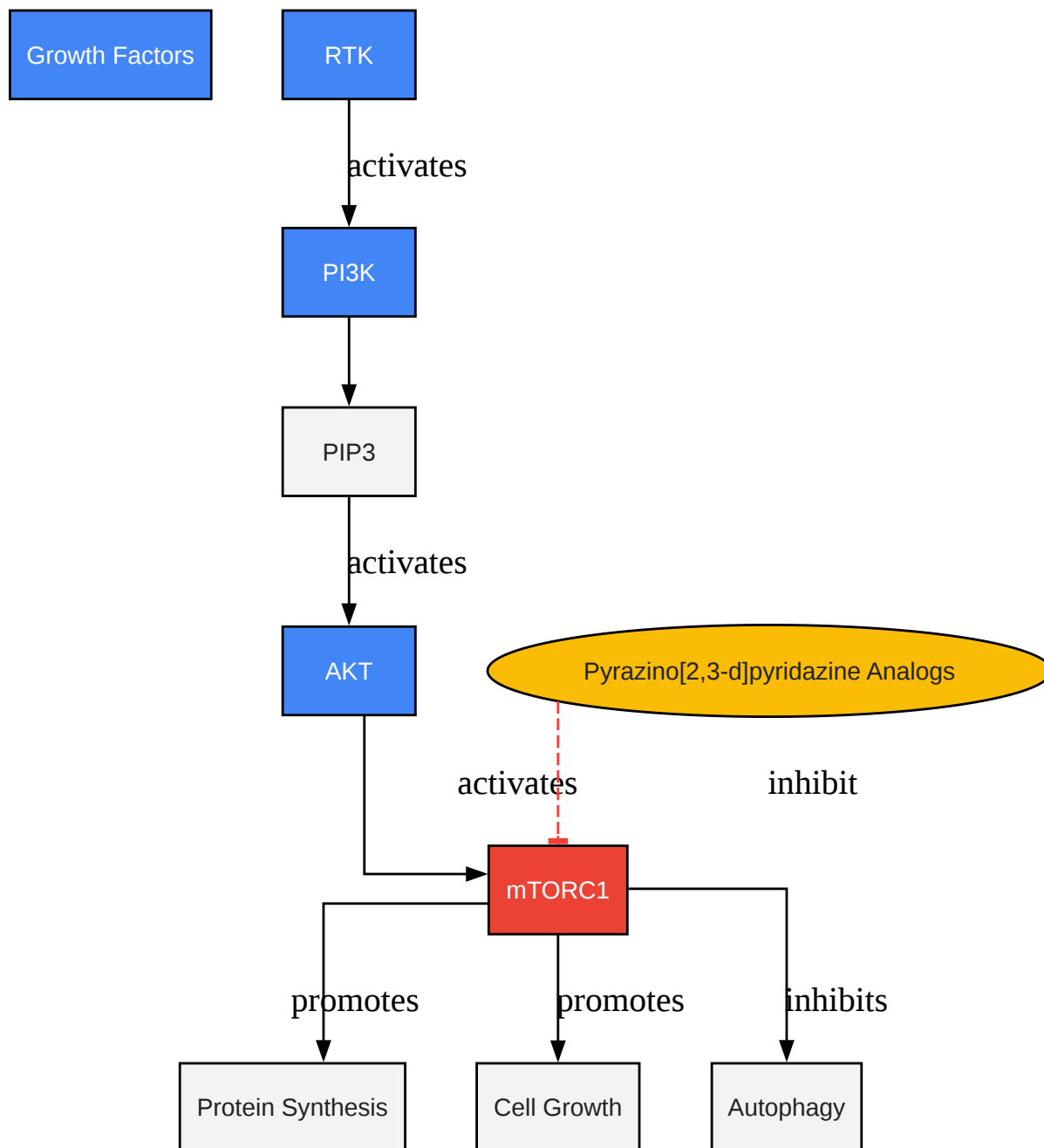
Compound ID	R1	R2	PDE5 IC50 (nM)	Selectivity vs PDE6	Reference
3a	H	2-methoxyphenyl	50	10-fold	[3]
3b	Me	2-methoxyphenyl	25	20-fold	[3]
3c	H	2-ethoxyphenyl	40	15-fold	[3]
3d	Me	2-ethoxyphenyl	15	30-fold	[3]

This table is a representative summary based on data from related pyrido[3,2-b]pyrazinone scaffolds, illustrating general SAR trends applicable to the **pyrazino[2,3-d]pyridazine** core.

For PDE5 inhibition, the nature of the substituents at R1 and R2 plays a crucial role in both potency and selectivity. A small alkyl group, such as a methyl group, at the R1 position appears to be beneficial for activity. The substituent at the R2 position is critical for selectivity against other PDE isoforms, with an ethoxy group generally conferring better selectivity over a methoxy group.

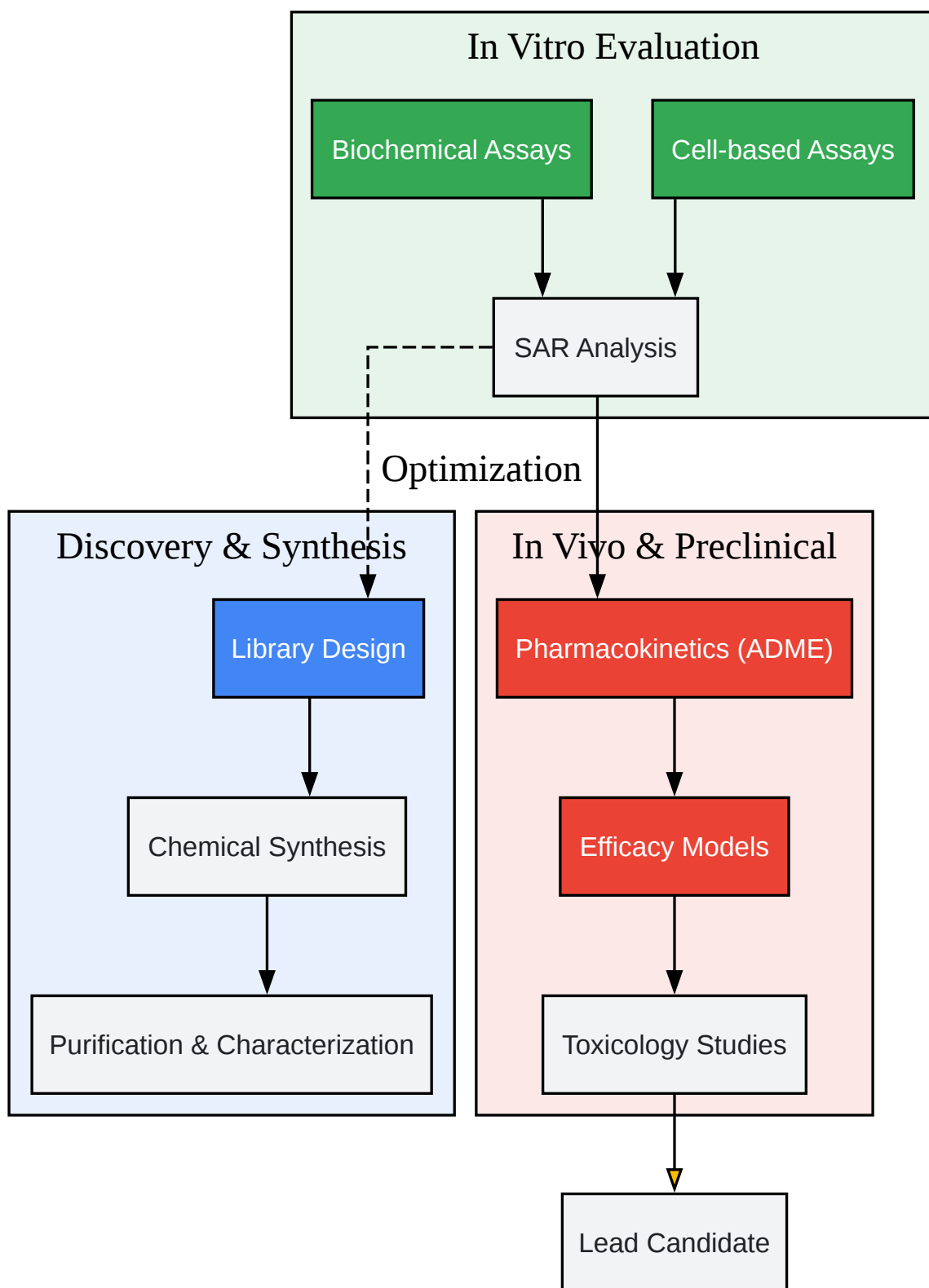
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of discovery and evaluation of these compounds, the following diagrams illustrate the mTOR signaling pathway and a general experimental workflow.



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Caption: mTOR Signaling Pathway Inhibition.



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Caption: Drug Discovery Workflow.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of **pyrazino[2,3-d]pyridazine** analogs. Below are summaries of key protocols.

mTOR Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of compounds on the kinase activity of mTOR.

- Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates (e.g., HEK293T cells) using an anti-Raptor antibody and protein A/G beads.[4][5]
- Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a kinase assay buffer containing ATP and a specific substrate, such as recombinant 4E-BP1.[4][5]
- Compound Incubation: Test compounds (**pyrazino[2,3-d]pyridazine** analogs) are added to the reaction mixture at various concentrations.
- Detection: The reaction is stopped, and the phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody or by using a luminescence-based ATP detection kit.[4][6]
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

MTT Cell Proliferation and Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

- Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[7][10]
- Compound Treatment: The cells are treated with various concentrations of the **pyrazino[2,3-d]pyridazine** analogs for a specified period (e.g., 48 or 72 hours).[7]

- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[8][11]
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[8][11]
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[8][11]
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Phosphodiesterase (PDE) Enzymatic Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of a specific PDE isoform.

- Reaction Mixture Preparation: A reaction mixture is prepared containing a specific PDE enzyme (e.g., PDE5A), a buffer, and the cyclic nucleotide substrate (e.g., cGMP).[12][13]
- Compound Incubation: The **pyrazino[2,3-d]pyridazine** analogs are pre-incubated with the enzyme before the addition of the substrate.
- Enzymatic Reaction: The reaction is initiated by the addition of the substrate and incubated for a specific time at 37°C.
- Detection of Product: The amount of hydrolyzed substrate (e.g., GMP) is quantified. This can be done using various methods, including radioimmunoassay, fluorescence polarization, or a coupled enzyme assay where the product of the PDE reaction is converted into a detectable signal (e.g., luminescence or color).[12][13][14]
- Data Analysis: The inhibitory activity of the compounds is determined by comparing the enzyme activity in the presence and absence of the inhibitor, and IC50 values are calculated.

Conclusion

The **pyrazino[2,3-d]pyridazine** scaffold represents a versatile platform for the design of potent and selective inhibitors of various therapeutic targets. The structure-activity relationships highlighted in this guide, along with the provided experimental protocols and pathway visualizations, offer a valuable resource for researchers and drug development professionals. Further exploration of the chemical space around this core, guided by rational design based on established SAR, holds significant promise for the discovery of novel drug candidates.

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